molecular formula C21H20N2O2S B11321109 4-(benzylsulfanyl)-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-(benzylsulfanyl)-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11321109
M. Wt: 364.5 g/mol
InChI Key: WORUVEYMGFLEJW-UHFFFAOYSA-N
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Description

4-(BENZYLSULFANYL)-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of cyclopenta[d]pyrimidines. This compound is characterized by the presence of a benzylsulfanyl group and a methoxyphenyl group attached to a cyclopenta[d]pyrimidin-2-one core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLSULFANYL)-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Cyclopenta[d]pyrimidine Core: This can be achieved through the condensation of a suitable pyrimidine derivative with a cyclopentanone derivative under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated precursor with benzylthiol in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Methoxyphenyl Group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a methoxyphenylboronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(BENZYLSULFANYL)-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding a desulfurized product.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Desulfurized cyclopenta[d]pyrimidine derivatives.

    Substitution: Various substituted cyclopenta[d]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(BENZYLSULFANYL)-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-(BENZYLSULFANYL)-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

4-(BENZYLSULFANYL)-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be compared with other similar compounds, such as:

    2-(BENZYLSULFANYL)-4-(4-METHOXYPHENOXY)THIENO[3,2-D]PYRIMIDINE: Shares similar structural features but differs in the core ring system.

    Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a thieno ring fused to the pyrimidine core and exhibit different biological activities.

    Pyrazolo[3,4-b]pyridin-6-one derivatives: These compounds have a pyrazolo ring fused to the pyridin-6-one core and are studied for their anticancer properties.

The uniqueness of 4-(BENZYLSULFANYL)-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific substitution pattern and the presence of both benzylsulfanyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

IUPAC Name

4-benzylsulfanyl-1-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C21H20N2O2S/c1-25-17-10-5-9-16(13-17)23-19-12-6-11-18(19)20(22-21(23)24)26-14-15-7-3-2-4-8-15/h2-5,7-10,13H,6,11-12,14H2,1H3

InChI Key

WORUVEYMGFLEJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4

Origin of Product

United States

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